molecular formula C11H6ClFN2O2 B12625597 2-Chloro-7-fluoro-3-(2-nitroethenyl)quinoline CAS No. 1031929-32-4

2-Chloro-7-fluoro-3-(2-nitroethenyl)quinoline

Cat. No.: B12625597
CAS No.: 1031929-32-4
M. Wt: 252.63 g/mol
InChI Key: ONDQXDRYUYDXIA-UHFFFAOYSA-N
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Description

2-Chloro-7-fluoro-3-(2-nitroethenyl)quinoline is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The incorporation of fluorine and nitro groups into the quinoline structure can significantly enhance its biological activity and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-fluoro-3-(2-nitroethenyl)quinoline typically involves multi-step reactions. One common method includes the Vilsmeier-Haack reaction, where 2-chloro-7-fluoroquinoline-3-carbaldehyde is synthesized first. This intermediate is then subjected to further reactions to introduce the nitroethenyl group .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-7-fluoro-3-(2-nitroethenyl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce various substituted quinoline derivatives .

Scientific Research Applications

2-Chloro-7-fluoro-3-(2-nitroethenyl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-7-fluoro-3-(2-nitroethenyl)quinoline involves its interaction with specific molecular targets. The compound can inhibit various enzymes, leading to disruption of essential biological processes in pathogens. For example, it may inhibit DNA gyrase in bacteria, leading to the prevention of DNA replication and cell division .

Comparison with Similar Compounds

  • 2-Chloro-7-fluoroquinoline-3-carbaldehyde
  • 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
  • Mefloquine

Uniqueness: 2-Chloro-7-fluoro-3-(2-nitroethenyl)quinoline is unique due to the presence of both fluorine and nitro groups, which enhance its biological activity and chemical stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry .

Properties

CAS No.

1031929-32-4

Molecular Formula

C11H6ClFN2O2

Molecular Weight

252.63 g/mol

IUPAC Name

2-chloro-7-fluoro-3-(2-nitroethenyl)quinoline

InChI

InChI=1S/C11H6ClFN2O2/c12-11-8(3-4-15(16)17)5-7-1-2-9(13)6-10(7)14-11/h1-6H

InChI Key

ONDQXDRYUYDXIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)C=C[N+](=O)[O-])Cl)F

Origin of Product

United States

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